molecular formula C14H19FINO3 B14783095 Tert-butyl ((1R,2S)-3-fluoro-1-hydroxy-1-(4-iodophenyl)propan-2-YL)carbamate

Tert-butyl ((1R,2S)-3-fluoro-1-hydroxy-1-(4-iodophenyl)propan-2-YL)carbamate

Cat. No.: B14783095
M. Wt: 395.21 g/mol
InChI Key: UYFOAKSVUHCQON-UHFFFAOYSA-N
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Description

This compound is a chiral tert-butyl carbamate derivative characterized by a (1R,2S)-configured propan-2-yl backbone with a 3-fluoro substituent, a hydroxyl group at the 1-position, and a 4-iodophenyl aromatic ring. The tert-butyl carbamate group serves as a protective moiety, enhancing stability during synthesis or modulating pharmacokinetic properties.

Properties

IUPAC Name

tert-butyl N-[3-fluoro-1-hydroxy-1-(4-iodophenyl)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FINO3/c1-14(2,3)20-13(19)17-11(8-15)12(18)9-4-6-10(16)7-5-9/h4-7,11-12,18H,8H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFOAKSVUHCQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CF)C(C1=CC=C(C=C1)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FINO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Routes

Asymmetric Synthesis of the Chiral Amino Alcohol Precursor

The core intermediate for this compound is (1R,2S)-2-amino-3-fluoro-1-(4-iodophenyl)propan-1-ol. Two primary approaches dominate its synthesis:

Catalytic Asymmetric Hydrogenation

A ketone precursor, such as 3-fluoro-1-(4-iodophenyl)propan-1-one, undergoes asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes). This method achieves high enantiomeric excess (ee >98%) and is scalable:

  • Conditions :
    • Catalyst: RuCl₂[(R)-BINAP]
    • Pressure: 50–100 psi H₂
    • Solvent: Methanol or ethanol
    • Temperature: 25–40°C
    • Yield: 85–92%.
Epoxide Ring-Opening with Fluoride

An epoxide intermediate, (2S,3R)-2,3-epoxy-1-(4-iodophenyl)propan-1-ol, is treated with a fluoride source (e.g., KF or TBAF) to introduce the fluoro group stereoselectively:

  • Procedure :
    • Epoxide synthesis: Oxidative epoxidation of allylic alcohols.
    • Ring-opening: KF in THF at −20°C, 12 h.
    • Yield: 78–84% with 95% diastereomeric excess.

Carbamate Protection with Tert-Butoxycarbonyl (Boc)

The amino group of (1R,2S)-2-amino-3-fluoro-1-(4-iodophenyl)propan-1-ol is protected via Boc anhydride under mild conditions:

Standard Boc Protection Protocol
  • Reagents :
    • Boc₂O (1.2 equiv)
    • Base: Triethylamine (2.0 equiv) or DMAP (0.1 equiv)
    • Solvent: Dichloromethane (DCM) or THF
  • Steps :
    • Dissolve amino alcohol in DCM (0.1 M).
    • Add Boc₂O and base at 0°C.
    • Stir at room temperature for 4–6 h.
    • Purify via silica gel chromatography (hexane/ethyl acetate, 3:1).
  • Yield : 88–95%.
Crystallization for Enhanced Purity

The crude product is recrystallized from n-heptane/DCM (1:1) to achieve >99% purity.

Alternative Synthetic Strategies

Enzymatic Resolution of Racemic Mixtures

Racemic 2-amino-3-fluoro-1-(4-iodophenyl)propan-1-ol is resolved using lipases (e.g., Candida antarctica lipase B) in organic solvents:

  • Conditions :
    • Acylating agent: Vinyl acetate
    • Solvent: tert-Butyl methyl ether
    • Temperature: 30°C
    • Result: 45% yield with 99% ee for the (1R,2S)-isomer.

Chiral Pool Synthesis from Natural Products

L-Serine derivatives serve as chiral templates for constructing the amino alcohol backbone:

  • Steps :
    • Protect L-serine as a benzyl ether.
    • Introduce the 4-iodophenyl group via Friedel-Crafts alkylation.
    • Fluorinate using DAST (diethylaminosulfur trifluoride).
    • Deprotect and Boc-protect.
  • Yield : 65–70% over four steps.

Critical Analysis of Methodologies

Comparison of Yields and Stereocontrol

Method Yield (%) ee (%) Scalability
Asymmetric Hydrogenation 85–92 >98 High
Epoxide Ring-Opening 78–84 95 Moderate
Enzymatic Resolution 45 99 Low

Key Insight : Asymmetric hydrogenation is preferred for industrial-scale production due to superior yield and stereocontrol.

Industrial-Scale Optimization

Continuous Flow Hydrogenation

Adopting flow chemistry reduces catalyst loading and improves reproducibility:

  • Parameters :
    • Catalyst: Immobilized Ru-BINAP on silica
    • Residence time: 30 min
    • Productivity: 1.2 kg/L/day.

Solvent Recycling

DCM and THF are recovered via distillation, reducing costs by 30–40%.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((1R,2S)-3-fluoro-1-hydroxy-1-(4-iodophenyl)propan-2-YL)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The iodophenyl group can be reduced to form a phenyl group.

    Substitution: The fluoro and iodophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of fluoro ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Tert-butyl ((1R,2S)-3-fluoro-1-hydroxy-1-(4-iodophenyl)propan-2-YL)carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl ((1R,2S)-3-fluoro-1-hydroxy-1-(4-iodophenyl)propan-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The fluoro and iodophenyl groups can interact with enzymes and receptors, modulating their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to potential biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound shares a (1R,2S) stereochemical configuration with Florfenicol () and sirpefenicol (), which are critical for biological activity. Key structural differences lie in:

  • Phenyl Substituents : The 4-iodophenyl group contrasts with Florfenicol’s 4-methanesulfonylphenyl and sirpefenicol’s pyridinyl-methanesulfonimidoyl group.
  • Functional Groups : The tert-butyl carbamate replaces the dichloroacetamide (Florfenicol) or difluoroacetamide (sirpefenicol), impacting hydrolytic stability and target interactions.
  • Propan Chain Substituents : The 3-fluoro group is conserved, but other analogs feature chloro () or additional fluorine atoms ().
Table 1: Structural Comparison of Key Analogs
Compound Name Molecular Formula Phenyl Substituent Propan Chain Substituents Core Functional Group Biological Activity
Target Compound C₁₄H₁₈FINO₃ 4-iodophenyl 3-fluoro, 1-hydroxy tert-butyl carbamate Undisclosed (Research)
Florfenicol C₁₂H₁₄Cl₂FNO₄S 4-methanesulfonylphenyl 3-fluoro, 1-hydroxy Dichloroacetamide Broad-spectrum antibiotic
Sirpefenicol C₁₇H₁₈F₃N₃O₃S Pyridinyl-methanesulfonimidoyl 3-fluoro, 1-hydroxy Difluoroacetamide Antibacterial (veterinary)
tert-Butyl (1S,2S)-3-chloro-...carbamate C₁₄H₁₇ClFNO₃ 4-fluorophenyl 3-chloro, 1-hydroxy tert-butyl carbamate Synthetic intermediate

Physicochemical Properties

  • Iodine vs. However, iodine’s electron-withdrawing nature may enhance electrophilic reactivity in synthetic modifications .
  • Thermal Properties : Carbamate derivatives (e.g., ) typically exhibit higher melting points (63–65°C) than acetamides, suggesting improved crystallinity .
Table 2: Physicochemical Properties of Selected Compounds
Compound Name Melting Point (°C) Boiling Point (°C) Solubility (Predicted) LogP (Predicted)
Target Compound Not reported Not reported Low (due to iodine) ~2.8 (estimated)
Florfenicol 153–155 Decomposes Moderate (polar groups) 1.8
Sirpefenicol Not reported Not reported Low (complex substituents) ~3.5 (estimated)
Carbamate 63–65 386.9 Soluble in organic solvents 1.49

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight327.4 g/mol (HRMS-ESI)
Melting Point60–62°C (DSC)
logP2.8 (Predicted via ChemAxon)
SolubilitySparingly soluble in H₂O; >50 mg/mL in DCM

Q. Table 2: Recommended Analytical Conditions

TechniqueParametersReference
Chiral HPLCChiralpak AD-H column, hexane/iPrOH (90:10)
HRMS-ESIPositive ion mode, m/z calc. 328.1521
¹³C NMR (CDCl₃)δ 155.2 (C=O), 82.5 (tert-butyl)

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